molecular formula C12H6F5N B1464632 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 387827-64-7

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1464632
CAS RN: 387827-64-7
M. Wt: 259.17 g/mol
InChI Key: FMKQPMDFNYNYAG-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound . It is used in various fields of research .


Molecular Structure Analysis

The molecular formula of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is C12H6F5N . Its molecular weight is 259.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” include a refractive index of 1.57 , a boiling point of 95 °C/0.4 mmHg , and a density of 1.254 g/mL at 25 °C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

This compound has been identified as having potential in anticancer research due to its structural properties. It can serve as an ancillary ligand in metal complexes, which are often explored for their antitumor activities . The high resistance against reduction, indicated by its redox potential of -0.52 V, makes it a candidate for further exploration in redox-active drug design.

properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693237
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

CAS RN

387827-64-7
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine frequently used in the design of iridium(III) photocatalysts?

A1: This compound, when complexed with iridium(III), contributes to desirable photophysical and electrochemical properties of the resulting complex. Specifically, it acts as a cyclometallating ligand, forming strong bonds with iridium(III) and influencing the complex's ability to absorb light, reach an excited state, and participate in electron transfer processes. [, , , ]

Q2: How does the presence of fluorine atoms in 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine affect the properties of the iridium(III) complexes?

A2: The fluorine atoms, due to their high electronegativity, can influence both the electronic properties and reactivity of the complex. In the context of [Ir(dF(CF3)ppy)2(dtbpy)]+, a photocatalyst for the synthesis of azoaromatics, the fluorine atoms contribute to the catalyst's ability to oxidize a wide range of amine substrates. [] Additionally, research on similar iridium(III) complexes suggests that fluorine substitution can enhance luminescence properties by increasing the complex's rigidity. []

Q3: Can the structure of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine be modified to further tune the properties of the iridium(III) complexes?

A3: Yes, research indicates that modifications to the structure, specifically through palladium-catalyzed C-H bond arylation, can be used to introduce various electron-withdrawing substituents. This can lead to significant shifts in the emission wavelength of the resulting iridium(III) complexes, allowing for fine-tuning of the color of light emitted. []

Q4: What types of photocatalytic reactions have been explored using iridium(III) complexes containing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine?

A4: This ligand has been incorporated into iridium(III) photocatalysts used for a variety of reactions, including:

  • Oxidative coupling of arylamines to synthesize azoaromatics: [Ir(dF(CF3)ppy)2(dtbpy)]+ effectively catalyzes this reaction under ambient air, demonstrating the potential for sustainable synthesis. []
  • Dehydrogenative cross-couplings of heteroarenes: Iridium(III) complexes incorporating this ligand, when integrated into metal-organic layers (MOLs) with Lewis acidic components, facilitate these reactions with high turnover numbers. []

Q5: How does the incorporation of iridium(III) complexes containing 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine into metal-organic layers (MOLs) enhance catalytic activity?

A5: The MOL structure provides a platform for organizing catalytic components in close proximity. In the case of Hf12-Ir-OTf, the proximity between the photoredox-active iridium(III) complex and Lewis acidic sites within the MOL leads to significantly enhanced catalytic activity for dehydrogenative cross-coupling reactions. This highlights the potential of MOLs as designer materials for complex catalytic transformations. []

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